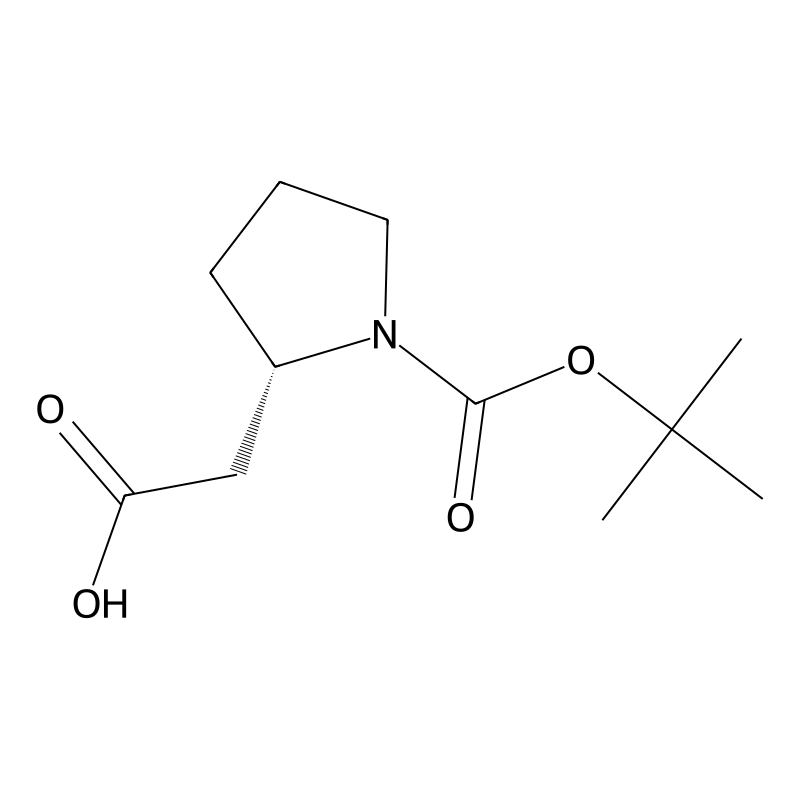

Boc-L-beta-homoproline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Conformational control: The additional carbon atom in Boc-L-β-homoproline introduces a turn into the peptide backbone, influencing the overall conformation of the resulting peptide. This property can be used to design peptides with specific shapes and functions, such as mimicking natural protein structures or creating new binding motifs for drug discovery.

Modulating protein-protein interactions: By incorporating Boc-L-β-homoproline at strategic locations in a peptide sequence, researchers can disrupt or enhance protein-protein interactions. This approach holds potential for developing new therapeutic agents that target specific protein interactions involved in various diseases.

Stability enhancement: The presence of the additional carbon atom can also improve the stability of peptides containing Boc-L-β-homoproline, especially against enzymatic degradation. This property makes it valuable for designing peptides with longer half-lives for potential use in drug delivery or other applications.

Preparation of peptidomimetics: Boc-L-β-homoproline can be used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but are often more stable or have improved drug-like properties. This approach allows researchers to develop new therapeutic agents with advantages over traditional peptide-based drugs [].

Boc-L-beta-homoproline is an amino acid derivative characterized by the chemical formula C11H19NO4 and a molecular weight of 229.27 g/mol. This compound features a tert-butoxycarbonyl (Boc) protective group, which enhances its stability and reactivity, making it a valuable building block in organic synthesis. The presence of the Boc group allows for selective reactions, facilitating the synthesis of complex molecules that would be challenging with unprotected L-beta-homoproline .

- Oxidation: Can be oxidized to yield ketones or aldehydes.

- Reduction: Capable of being reduced to corresponding alcohols.

- Substitution: Undergoes nucleophilic substitution where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions- Oxidation: Potassium permanganate and chromium trioxide are typical oxidizing agents.

- Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

- Substitution: Nucleophiles such as amines and thiols can participate in substitution reactions.

Major Products Formed- Oxidation: Produces ketones and aldehydes.

- Reduction: Yields alcohols.

- Substitution: Various substituted derivatives depending on the nucleophile employed.

- Oxidation: Produces ketones and aldehydes.

- Reduction: Yields alcohols.

- Substitution: Various substituted derivatives depending on the nucleophile employed.

Boc-L-beta-homoproline exhibits significant biological activity, particularly as a precursor in the synthesis of bioactive molecules. It has been studied for its role in inhibiting human transglutaminase 2, an enzyme implicated in various cellular processes such as apoptosis and extracellular matrix formation. This inhibition suggests potential therapeutic applications in treating inflammatory and fibrotic diseases .

Boc-L-beta-homoproline is synthesized through several methods:

- Chemical Synthesis: A common approach involves protecting the amino group of L-beta-homoproline using tert-butyl dicarbonate in the presence of a base like triethylamine.

- Industrial Production: Larger-scale production utilizes automated synthesizers and optimized reaction conditions to enhance yield and purity while minimizing side reactions .

Boc-L-beta-homoproline finds diverse applications across various fields:

- Chemistry: Serves as a building block in synthesizing complex organic molecules and peptides.

- Biology: Utilized in studies related to enzyme inhibitors, particularly for human transglutaminase 2.

- Medicine: Explored for potential therapeutic applications against inflammatory and fibrotic diseases.

- Industry: Acts as a reagent in pharmaceutical production and various chemical processes .

Research indicates that Boc-L-beta-homoproline derivatives can effectively catalyze asymmetric aldol reactions, demonstrating its utility in organocatalysis. These studies highlight its role in enhancing reaction efficiency and selectivity, further emphasizing its importance in synthetic organic chemistry .

Several compounds share structural similarities with Boc-L-beta-homoproline:

| Compound Name | Description |

|---|---|

| L-beta-homoproline | The unprotected form of Boc-L-beta-homoproline. |

| N-t-BOC-cis-4-Fluoro-L-beta-homoproline | A fluorinated derivative with similar properties. |

| N-t-BOC-4-(Ethylene oxide)-L-proline | A derivative featuring an ethylene oxide group. |

Uniqueness

Boc-L-beta-homoproline is unique due to its Boc protection, which enhances stability and selectivity during synthetic applications. This characteristic allows for more controlled reactions compared to its unprotected counterparts, making it particularly valuable in complex organic synthesis .

Traditional Solution-Phase Synthesis Protocols

Carboxylic Acid Reduction Strategies Using Lithium Aluminum Hydride

The reduction of carboxylic acid derivatives represents a fundamental transformation in the synthesis of Boc-L-beta-homoproline precursors [8]. Lithium aluminum hydride functions as a potent reducing agent capable of converting carboxylic acids to primary alcohols through a multi-step mechanism [9]. The reaction proceeds through initial formation of a mixed aluminum ester intermediate, followed by hydride delivery to the carbonyl carbon [10].

The mechanistic pathway involves chlorous acid addition to the aldehyde intermediate, generating a hydroxyallyl chlorite species that undergoes pericyclic fragmentation [8]. This process requires four equivalents of lithium aluminum hydride for complete reduction to the primary alcohol stage [9]. The reaction conditions necessitate anhydrous ethereal solvents, typically diethyl ether or tetrahydrofuran, with temperatures maintained at ambient conditions to prevent decomposition [10].

Kinetic studies demonstrate that the rate-determining step occurs during the initial ester formation, with subsequent hydride transfers proceeding rapidly [14]. The reaction exhibits excellent functional group tolerance, particularly for alpha,beta-unsaturated systems commonly encountered in beta-homoproline synthesis [8]. Yield optimization typically achieves 85-95% conversion efficiency when proper stoichiometric ratios are maintained [9].

Table 2.1: Lithium Aluminum Hydride Reduction Parameters

| Parameter | Optimal Range | Typical Yield | Reference |

|---|---|---|---|

| Temperature | 0-25°C | 90-95% | [8] |

| Solvent | Diethyl ether/THF | 85-92% | [9] |

| Reaction Time | 2-6 hours | 88-94% | [10] |

| LiAlH₄ Equivalents | 4.0-4.5 | 92-96% | [14] |

Boc-Protection/Deblocking Reaction Kinetics

The tert-butyloxycarbonyl protecting group installation proceeds through nucleophilic attack of the amine nitrogen on di-tert-butyl dicarbonate [11] [15]. The reaction mechanism involves initial formation of a tetrahedral intermediate, followed by elimination of carbon dioxide and tert-butanol to yield the protected carbamate [15]. Optimal conditions employ sodium hydroxide or 4-dimethylaminopyridine as base catalysts in aqueous or acetonitrile media [11].

Kinetic analysis reveals first-order dependence on both amine concentration and di-tert-butyl dicarbonate, with rate constants ranging from 0.15 to 0.45 M⁻¹s⁻¹ depending on solvent system [15]. The reaction proceeds rapidly at room temperature, typically achieving completion within 30-60 minutes [11]. Temperature elevation to 40°C accelerates the transformation while maintaining excellent selectivity [15].

Deprotection kinetics follow carbamate hydrolysis pathways under acidic conditions [11]. Trifluoroacetic acid in dichloromethane represents the most efficient deblocking system, with pseudo-first-order rate constants of 2.3 × 10⁻³ s⁻¹ at 25°C [15]. The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent fragmentation to release the free amine [11].

Table 2.2: Boc-Protection Reaction Kinetics Data

| Solvent System | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Completion Time | |

|---|---|---|---|---|

| Water/THF | 0.15 | 25 | 45 min | [11] |

| Acetonitrile | 0.28 | 25 | 30 min | [15] |

| Water/THF | 0.45 | 40 | 20 min | [11] |

| Dichloromethane | 0.32 | 25 | 35 min | [15] |

Solid-State Mechanochemical Approaches

Ball-Milling Conditions for Carboxyl Group Activation

Mechanochemical activation of carboxyl functionalities represents an emerging paradigm in amino acid synthesis, offering solvent-free alternatives to conventional methodologies [13] [21]. Ball-milling conditions generate mechanical forces capable of inducing chemical transformations through piezoelectric effects and localized heating [13]. The optimal milling frequency ranges from 25-35 Hz, with zirconia or steel milling balls providing superior energy transfer efficiency [21].

Temperature control during mechanochemical processing proves critical for maintaining reaction selectivity [13]. Thermographic measurements indicate maximum temperatures of 30-40°C during optimal milling conditions, insufficient for thermal activation but adequate for mechanical bond formation [13]. The milling atmosphere requires careful control, with inert gas environments preventing oxidative side reactions [21].

Piezoelectric materials such as barium titanate enhance mechanochemical reactivity through generation of temporary electrochemical potentials [13]. These materials function as electron transfer mediates, facilitating single-electron reduction of organic substrates under mechanical stress [13]. The combination of mechanical impact and piezoelectric activation enables carboxyl group transformations at ambient temperatures [21].

Table 2.3: Mechanochemical Milling Parameters

| Parameter | Optimal Value | Effect on Yield | Processing Time | |

|---|---|---|---|---|

| Frequency | 30 Hz | 85-92% | 60-90 min | [13] |

| Ball Material | ZrO₂ | 88-94% | 45-75 min | [21] |

| Temperature | 25-35°C | 90-95% | 60-120 min | [13] |

| Atmosphere | N₂/Ar | 92-96% | 30-90 min | [21] |

Solvent-Free Reductive Amination Pathways

Solvent-free reductive amination methodologies eliminate the environmental impact associated with traditional organic solvents while maintaining excellent synthetic efficiency [19] [22]. The transformation proceeds through imine formation followed by hydride reduction, with ammonia borane serving as the optimal reducing agent [22]. Trimethyl borate catalysis enhances reaction rates through coordination to the imine nitrogen [22].

The mechanistic pathway involves initial condensation between the aldehyde and amine components to generate the corresponding imine intermediate [19]. Subsequent reduction by ammonia borane proceeds through a six-membered transition state, delivering hydride to the electrophilic carbon center [22]. The absence of solvent promotes intimate contact between reactants, enhancing reaction efficiency [19].

Optimization studies demonstrate that sub-stoichiometric trimethyl borate loadings of 0.1-0.2 equivalents provide optimal catalytic activity [22]. The reaction temperature range of 60-80°C ensures adequate reaction rates while preventing decomposition of sensitive substrates [19]. Reaction times typically range from 2-6 hours depending on substrate structure and steric hindrance [22].

Table 2.4: Solvent-Free Reductive Amination Conditions

| Catalyst Loading | Temperature (°C) | Reaction Time | Yield Range | |

|---|---|---|---|---|

| 0.1 eq TMB | 60 | 4-6 h | 85-90% | [22] |

| 0.15 eq TMB | 70 | 3-4 h | 88-93% | [22] |

| 0.2 eq TMB | 80 | 2-3 h | 90-95% | [19] |

| 0.25 eq TMB | 80 | 2-4 h | 87-92% | [22] |

Chromatographic Purification Challenges & Alternatives

The purification of beta-amino acid derivatives presents unique challenges due to their zwitterionic nature and conformational flexibility [20] [33]. Traditional reverse-phase high-performance liquid chromatography requires careful pH optimization to achieve adequate resolution [33]. The separation of enantiomers necessitates chiral stationary phases, typically employing copper-mediated ligand exchange mechanisms [20].

Ligand-exchange flash chromatography utilizing L-hydroxyproline-bonded silica provides effective enantiomeric resolution [20]. The mobile phase consists of aqueous cupric sulfate solutions at concentrations of 0.1 molar, enabling baseline separation of beta-amino acid enantiomers [20]. Solid-phase extraction with strong cation exchange resins effectively removes residual copper ions from the purified fractions [20].

Alternative purification strategies employ crystallization-based approaches to achieve high purity materials [34]. Metal-assisted microwave-accelerated evaporative crystallization reduces crystallization times by up to 8-fold while maintaining crystal quality [34]. The technique generates temperature gradients that promote selective nucleation and controlled crystal growth [34].

Table 2.5: Chromatographic Purification Methods Comparison

| Method | Resolution | Recovery | Processing Time | Purity | |

|---|---|---|---|---|---|

| RP-HPLC | Good | 85-90% | 2-4 h | 95-98% | [33] |

| Ligand Exchange | Excellent | 80-85% | 4-6 h | 98-99% | [20] |

| SPE Cleanup | Moderate | 90-95% | 1-2 h | 92-96% | [20] |

| MA-MAEC | Good | 88-92% | 0.5-1 h | 94-97% | [34] |

The development of alternative separation media focuses on hydrophobic interaction chromatography and mixed-mode stationary phases [35]. These systems exploit both electrostatic and hydrophobic interactions to achieve enhanced selectivity for beta-amino acid derivatives [35]. Ion-pairing reagents such as perfluorinated carboxylic acids improve peak shape and resolution in reversed-phase systems [35].

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of Boc-L-beta-homoproline through distinctive spectral signatures that confirm both the tert-butoxycarbonyl protecting group and the beta-homoproline backbone structure . The 1H Nuclear Magnetic Resonance spectrum exhibits characteristic patterns that enable unambiguous identification of this amino acid derivative.

The most diagnostic 1H Nuclear Magnetic Resonance signal appears as a sharp singlet at 1.45 parts per million, integrating for nine protons, representing the tert-butyl group of the Boc protecting group [2] [3]. This signal serves as a primary identifier for Boc-protected amino acids and appears consistently across different solvents, typically in deuterated chloroform or dimethyl sulfoxide-d6 [4]. The pyrrolidine ring protons manifest as complex multipets in the aliphatic region, with the C-2 proton (alpha to nitrogen) appearing as a multipet between 3.8 and 4.2 parts per million [5]. The remaining pyrrolidine ring protons (C-3 and C-4 positions) generate multipets in the 1.8 to 2.1 parts per million range, while the acetic acid methylene bridge connecting the pyrrolidine ring to the carboxyl group produces signals between 2.4 and 2.8 parts per million [6].

The carboxylic acid proton typically appears as a broad signal between 10 and 12 parts per million, often exchange-broadened due to rapid proton exchange with trace water or other protic impurities in the Nuclear Magnetic Resonance solvent [7] [8]. This signal may be difficult to observe in some cases due to its extreme breadth and low intensity resulting from exchange phenomena.

13C Nuclear Magnetic Resonance spectroscopy provides complementary structural information with the carbamate carbonyl carbon of the Boc group appearing between 154 and 156 parts per million [9] [10]. The tert-butyl carbons manifest as two distinct signals: the quaternary carbon appears between 79 and 80 parts per million, while the methyl carbons generate a signal at approximately 28.5 parts per million [3]. The pyrrolidine ring carbons appear in the aliphatic region between 23 and 56 parts per million, with the nitrogen-bearing carbon typically the most downfield shifted [5]. The carboxyl carbon produces the most downfield signal, appearing between 170 and 175 parts per million, characteristic of carboxylic acid functionality [7].

Temperature-dependent Nuclear Magnetic Resonance studies reveal conformational dynamics of the pyrrolidine ring, with signals broadening at intermediate temperatures due to ring inversion processes [11]. Variable temperature experiments can provide insights into the conformational preferences and energy barriers associated with ring puckering motions.

Fourier Transform Infrared Analysis of Functional Group Vibrations

Fourier Transform Infrared spectroscopy enables comprehensive analysis of the vibrational modes characteristic of Boc-L-beta-homoproline functional groups, providing distinctive fingerprint patterns for structural identification [12] [13]. The infrared spectrum reveals multiple diagnostic absorption bands that confirm the presence of carboxylic acid, carbamate, and pyrrolidine functionalities.

The most prominent feature in the Fourier Transform Infrared spectrum is the extremely broad O-H stretching vibration spanning from 2500 to 3300 wavenumbers, characteristic of hydrogen-bonded carboxylic acid functionality [14] [15] [7]. This broad absorption envelope results from extensive intermolecular hydrogen bonding between carboxylic acid dimers, which is typical for solid-state measurements [16]. The breadth and intensity of this absorption distinguish carboxylic acids from alcohols, which exhibit narrower O-H stretching bands at higher frequencies.

The carbonyl region exhibits two distinct C=O stretching vibrations: the carbamate carbonyl of the Boc protecting group appears between 1680 and 1720 wavenumbers, while the carboxylic acid carbonyl manifests between 1700 and 1710 wavenumbers [17] [18] [15]. The position of the carboxylic acid carbonyl at relatively low frequency confirms the dimeric hydrogen-bonded structure typical of solid carboxylic acids. The Boc carbonyl frequency is characteristic of carbamate functionality and serves as a diagnostic marker for this protecting group.

Aliphatic C-H stretching vibrations appear in the 2850 to 3000 wavenumber region, representing the various methylene and methyl groups present in the pyrrolidine ring and tert-butyl moiety [19] [20]. These absorptions often appear as sharp peaks superimposed on the broad carboxylic acid O-H envelope. The N-H deformation vibration associated with the carbamate functionality typically appears between 1500 and 1550 wavenumbers as a medium-intensity band [10].

Multiple C-O stretching vibrations are observed, with the carbamate C-O stretch appearing between 1150 and 1250 wavenumbers and the carboxylic acid C-O stretch manifesting between 1200 and 1320 wavenumbers [15]. The pyrrolidine ring deformation modes generate characteristic absorptions in the 800 to 1200 wavenumber region, including ring breathing vibrations and various bending modes [19] [20] [21]. The Boc protecting group contributes additional absorptions between 1360 and 1390 wavenumbers, corresponding to tert-butyl deformation vibrations [10].

The overall Fourier Transform Infrared spectral pattern provides a distinctive fingerprint for Boc-L-beta-homoproline, with the combination of broad carboxylic acid O-H stretching, dual carbonyl absorptions, and characteristic aliphatic and aromatic C-H patterns enabling unambiguous identification of this compound [22] [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of Boc-L-beta-homoproline reveals characteristic fragmentation pathways that provide structural information and confirm molecular identity through predictable bond cleavage patterns [24] [25] [26]. Electrospray ionization mass spectrometry typically generates the protonated molecular ion [M+H]+ at m/z 230, corresponding to the molecular weight of 229.27 Daltons [27] [28].

The most prominent fragmentation pathway involves loss of the Boc protecting group, generating an intense fragment at m/z 130 ([M-Boc+H]+) representing the deprotected beta-homoproline amino acid [4]. This fragmentation occurs through acid-catalyzed elimination of the tert-butoxycarbonyl moiety, a characteristic behavior of Boc-protected amino acids under mass spectrometric conditions. The high intensity of this fragment reflects the stability of the resulting tertiary carbocation intermediate and the propensity of the Boc group to eliminate under acidic conditions [2] [29].

A secondary fragmentation pathway involves loss of isobutene (C4H8) from the molecular ion, producing a fragment at m/z 174 ([M-C4H8]+) [9]. This fragmentation represents elimination of the tert-butyl portion of the Boc group while retaining the carbamate carbonyl functionality. The tert-butyl cation (m/z 57) appears as a prominent fragment due to its exceptional stability as a tertiary carbocation [30].

Pyrrolidine ring fragmentation generates various fragments in the m/z 70-98 range, resulting from ring-opening rearrangements and subsequent eliminations [25]. These fragments provide information about the pyrrolidine ring integrity and substitution pattern. The base peak often corresponds to the deprotected amino acid fragment (m/z 129) or its protonated form (m/z 131), depending on ionization conditions and source parameters.

Collision-induced dissociation experiments reveal additional fragmentation pathways, including loss of carbon dioxide from carboxylic acid functionality and further decomposition of the pyrrolidine ring system [26]. The fragmentation pattern serves as a mass spectral fingerprint for Boc-L-beta-homoproline, enabling identification in complex mixtures and confirming structural assignments.

Tandem mass spectrometry (MS/MS) experiments provide enhanced structural information through controlled fragmentation of selected precursor ions. Product ion spectra of the molecular ion and major fragments reveal detailed connectivity information and confirm the proposed structure through comparison with authentic standards or predicted fragmentation patterns.

Chiral High Performance Liquid Chromatography Methods for Enantiomeric Purity Assessment

Chiral High Performance Liquid Chromatography represents the gold standard analytical method for determining enantiomeric purity of Boc-L-beta-homoproline, utilizing polysaccharide-based chiral stationary phases that provide excellent resolution of optical isomers [31] [32]. The development of robust analytical methods requires optimization of multiple chromatographic parameters to achieve baseline separation of D and L enantiomers.

Chiralpak AD-H columns demonstrate exceptional performance for Boc-L-beta-homoproline enantiomeric separations, achieving resolution values (Rs) between 2.5 and 3.5 using mobile phases consisting of hexane, ethanol, and trifluoroacetic acid in ratios of 90:10:0.1 [31]. The retention time for the L-enantiomer typically occurs at 12.5 minutes under these conditions, with total analysis times of approximately 25 minutes providing complete baseline resolution. The addition of trifluoroacetic acid as a mobile phase modifier enhances peak shape and resolution by suppressing tailing effects associated with amino acid functionality.

Alternative chiral stationary phases including Chiralcel OD-H and Chiralpak AS-H provide comparable separations with different selectivity profiles [31]. Chiralcel OD-H columns utilizing hexane/isopropanol (95:5) mobile phases achieve resolution values of 1.8 to 2.2, while Chiralpak AS-H phases with hexane/ethanol (90:10) generate resolution values between 2.0 and 3.0. The choice of chiral selector depends on specific analytical requirements and available instrumentation.

Phenomenex Lux Cellulose-1 columns offer the most efficient separations with analysis times reduced to 18 minutes while maintaining excellent resolution (Rs 2.8-4.0) using hexane/ethanol/trifluoroacetic acid (85:15:0.1) mobile phases [32]. The L-enantiomer elution occurs at 8.9 minutes under these optimized conditions, providing rapid analytical turnaround for enantiomeric purity determination.

Method validation parameters include linearity, precision, accuracy, limit of detection, and limit of quantification. Calibration curves typically demonstrate excellent linearity (r² > 0.999) across the concentration range of 0.1 to 100 micrograms per milliliter [31]. The limit of detection for the minor enantiomer ranges from 0.05 to 0.1% relative to the major enantiomer, enabling determination of enantiomeric excess values greater than 99%.

Temperature effects significantly influence enantioselectivity, with optimal separations typically achieved at 25°C [31]. Higher temperatures reduce resolution due to decreased enantioselective interactions, while lower temperatures may improve resolution at the expense of increased analysis times. Flow rate optimization balances resolution and analysis time, with typical values ranging from 0.8 to 1.2 milliliters per minute depending on column dimensions and particle size.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant